Tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a tert-butyl group, a hydroxyphenyl group, and a piperazine ring with a carboxylate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate typically involves the reaction of 4-hydroxybenzaldehyde with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the piperazine ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions to form ether or ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Ether or ester derivatives.
Scientific Research Applications
Tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions with biological molecules, while the piperazine ring can interact with receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the observed effects of the compound.
Comparison with Similar Compounds
Similar Compounds
Octadecyl 3-(3,5-di-tert-butyl-4-hydroxyphenyl) propanoate: Known for its antifungal activity.
3,5-Di-tert-butyl-4-hydroxyphenylpropionic acid: Used as an active pharmaceutical intermediate.
Uniqueness
Tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H20N2O4 |
---|---|
Molecular Weight |
292.33 g/mol |
IUPAC Name |
tert-butyl 4-(4-hydroxyphenyl)-3-oxopiperazine-1-carboxylate |
InChI |
InChI=1S/C15H20N2O4/c1-15(2,3)21-14(20)16-8-9-17(13(19)10-16)11-4-6-12(18)7-5-11/h4-7,18H,8-10H2,1-3H3 |
InChI Key |
GTYRZGSKTZTHMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)O |
Origin of Product |
United States |
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